Product packaging for Ethyl 5-ethoxypyrazine-2-carboxylate(Cat. No.:CAS No. 1262803-60-0)

Ethyl 5-ethoxypyrazine-2-carboxylate

Cat. No.: B1375393
CAS No.: 1262803-60-0
M. Wt: 196.2 g/mol
InChI Key: BAZQNLGMKSJRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 5-ethoxypyrazine-2-carboxylate (CAS 1262803-60-0) is a pyrazine-based ester compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its molecular formula is C9H12N2O3 . This compound is part of a class of pyrazine derivatives that are widely investigated for their utility in constructing more complex, biologically active molecules. A key research application of this specific compound is its use as a crucial precursor in the discovery and development of novel indirect AMP-activated protein kinase (AMPK) activators, which are being explored as potential therapeutic agents for the treatment of cancer . In one study, it was utilized to synthesize a second-generation clinical candidate compound, demonstrating its role in creating molecules with improved physicochemical properties, such as high aqueous solubility and reduced hERG inhibitory activity, which are critical for drug development . Researchers value this compound for its utility in peptide synthesis and as a phosgene replacement in the synthesis of carbamates and ureas, offering a safer alternative in the laboratory . The compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O3 B1375393 Ethyl 5-ethoxypyrazine-2-carboxylate CAS No. 1262803-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-ethoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-13-8-6-10-7(5-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZQNLGMKSJRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262803-60-0
Record name ethyl 5-ethoxypyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Nomenclature and Structural Context of Ethyl 5 Ethoxypyrazine 2 Carboxylate

Systematic IUPAC Nomenclature and Representation

Ethyl 5-ethoxypyrazine-2-carboxylate is the systematic name for an organic compound belonging to the pyrazine (B50134) family. Its structure is defined by a central pyrazine ring substituted with an ethoxy group at the 5-position and an ethyl carboxylate group at the 2-position. The unambiguous naming follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for organic compounds.

The molecular and structural identity of this compound is detailed through various chemical identifiers. The molecular formula is C9H12N2O3. uni.lu This formula accounts for all the atoms present in the molecule: nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
Molecular FormulaC9H12N2O3
SMILESCCOC1=NC=C(N=C1)C(=O)OCC
InChIInChI=1S/C9H12N2O3/c1-3-13-8-6-10-7(5-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3
InChIKeyBAZQNLGMKSJRSN-UHFFFAOYSA-N
Monoisotopic Mass196.0848 Da

Data sourced from PubChemLite. uni.lu

Classification within the Pyrazine Heterocyclic System

This compound is a derivative of pyrazine. Pyrazine itself is a six-membered heterocyclic aromatic compound with the chemical formula C4H4N2. wikipedia.org It belongs to the group of diazines, which are aromatic rings containing four carbon atoms and two nitrogen atoms. Specifically, pyrazine is 1,4-diazine, meaning the nitrogen atoms are located at opposite corners of the ring, in the para position relative to each other. nih.gov This arrangement makes the molecule symmetrical. wikipedia.org The presence of this core structure classifies this compound as a substituted pyrazine.

Fundamental Chemical Properties and Reactivity Implications of the Pyrazine Ring

The pyrazine ring possesses distinct chemical properties that influence the reactivity of its derivatives.

Aromaticity : The pyrazine ring is an aromatic system. wikipedia.orgfiveable.me It fulfills Hückel's rule for aromaticity, with 6 π-electrons delocalized across the ring. This aromatic character imparts significant stability to the ring system. um.edu.my The ring is generally resistant to conditions that would break its aromaticity. researchgate.net

Electron Deficiency : The two nitrogen atoms in the pyrazine ring are more electronegative than the carbon atoms. Consequently, they exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density on the ring's carbon atoms. nih.govum.edu.my This makes the pyrazine ring electron-deficient, a key feature governing its reactivity. imperial.ac.uk

Reactivity : Due to its electron-deficient nature, the pyrazine ring is generally deactivated towards electrophilic aromatic substitution reactions. slideshare.netyoutube.com Such reactions are less favorable compared to benzene (B151609) or even pyridine (B92270) because the electron-poor ring is not easily attacked by electrophiles. um.edu.my Conversely, the low electron density on the carbon atoms makes the pyrazine ring more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. um.edu.myslideshare.net The nitrogen atoms themselves can undergo reactions like protonation and alkylation, though pyrazine is a very weak base compared to pyridine and other diazines. wikipedia.orgyoutube.com

Significance of Carboxylate Ester and Alkoxy Substituents in Pyrazine Chemistry

The chemical behavior of this compound is significantly modified by its two substituents: the ethyl carboxylate group (-COOEt) and the ethoxy group (-OEt).

Ethyl Carboxylate Group : The ethyl carboxylate group, attached at the 2-position, is a strong electron-withdrawing group. It exerts both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). This group further deactivates the pyrazine ring towards electrophilic attack. However, its powerful electron-withdrawing nature enhances the ring's susceptibility to nucleophilic attack, especially at the positions ortho and para to it.

Ethoxy Group : The ethoxy group, located at the 5-position, is an electron-donating group. The oxygen atom can donate a lone pair of electrons into the ring system through a positive mesomeric effect (+M). It also has a negative inductive effect (-I) due to the oxygen's electronegativity, but the resonance effect is typically dominant in aromatic systems. This electron-donating character can partially counteract the electron-withdrawing effects of the two ring nitrogen atoms and the carboxylate group. The presence of an alkoxy group can facilitate electrophilic substitution compared to the unsubstituted pyrazine, although such reactions remain challenging. nih.gov The interplay between the activating ethoxy group and the deactivating ester group and ring nitrogens creates a complex reactivity pattern, directing potential reactions to specific sites on the ring.

The combination of these substituents on the inherently electron-deficient pyrazine ring results in a molecule with unique electronic properties and a nuanced chemical reactivity profile.

Compound Index

Advanced Synthetic Methodologies for Ethyl 5 Ethoxypyrazine 2 Carboxylate

Direct Synthesis from Pyrazine (B50134) Precursors

Direct synthetic routes to ethyl 5-ethoxypyrazine-2-carboxylate offer an efficient approach, primarily through nucleophilic aromatic substitution on halogenated pyrazine intermediates or by esterification of pyrazine carboxylic acids.

Nucleophilic Aromatic Substitution on Halogenated Pyrazine Intermediates

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), providing a viable pathway for the introduction of an ethoxy group.

A primary method for the synthesis of the target compound involves the reaction of a suitable precursor, methyl 5-chloropyrazine-2-carboxylate, with an ethoxide source, typically sodium ethoxide. In this SNAr reaction, the ethoxide ion acts as the nucleophile, displacing the chloride ion on the pyrazine ring. The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695), which also serves as the source of the ethoxide upon reaction with a base like sodium hydride.

The general reaction scheme is as follows:

Subsequently, transesterification of the methyl ester to the ethyl ester can occur under the reaction conditions, or as a separate step, to yield this compound.

The efficiency of the nucleophilic aromatic substitution is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the solvent system, and the use of catalysts.

Temperature: The reaction temperature significantly influences the rate of substitution. Generally, higher temperatures are employed to overcome the activation energy of the reaction. However, excessively high temperatures can lead to side reactions and decomposition of the starting materials or products. The optimal temperature is typically determined empirically for each specific substrate and reagent combination.

Solvent Systems: The choice of solvent is crucial. Protic solvents like ethanol can participate in the reaction, while aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the rate of SNAr reactions by solvating the cation of the nucleophile, thereby increasing its reactivity. The selection of the solvent system is critical for maximizing the yield and minimizing unwanted byproducts.

Catalysis: While many SNAr reactions on activated heterocyclic systems proceed without a catalyst, the use of a catalyst can sometimes be beneficial. For instance, phase-transfer catalysts can be employed when dealing with reactants in different phases. In some cases, copper-based catalysts have been shown to facilitate nucleophilic substitution on aryl halides, although their application in this specific pyrazine system is not extensively documented.

A representative, though not exhaustive, table of reaction conditions that could be explored for this transformation is presented below.

ParameterCondition 1Condition 2Condition 3
Ethoxide Source Sodium EthoxidePotassium EthoxideSodium Hydride in Ethanol
Solvent EthanolDimethylformamide (DMF)Tetrahydrofuran (THF)
Temperature Room Temperature60 °CReflux
Catalyst NoneCopper(I) IodidePhase-Transfer Catalyst

Esterification Routes for Pyrazine Carboxylic Acids

An alternative direct synthesis involves the esterification of 5-ethoxypyrazine-2-carboxylic acid. This precursor can be synthesized through various methods, including the hydrolysis of the corresponding ester or through a multi-step synthesis starting from a different pyrazine derivative.

The most common method for this transformation is the Fischer-Speier esterification. athabascau.camasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol and/or remove the water formed during the reaction, for example, by azeotropic distillation. athabascau.camasterorganicchemistry.com

A typical procedure would involve refluxing a solution of 5-ethoxypyrazine-2-carboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid. After the reaction is complete, the excess ethanol is removed, and the crude ester is purified by extraction and distillation.

Multi-Step Synthetic Strategies Incorporating the 5-Ethoxypyrazine-2-carboxylate Moiety

In cases where the direct introduction of both the ethoxy and carboxylate functionalities is challenging or leads to low yields, multi-step synthetic strategies can be employed. These methods involve the sequential functionalization of a pyrazine scaffold.

Sequential Functionalization of Pyrazine Scaffolds

A plausible multi-step synthesis could commence with a readily available pyrazine derivative, such as 2-chloropyrazine (B57796). The synthesis could proceed through the following hypothetical sequence:

Introduction of the Carboxylate Group: The first step could involve the introduction of a carboxylate or a precursor group at the 2-position of the pyrazine ring. This might be achieved through various methods, including lithiation followed by carboxylation, or through a palladium-catalyzed cross-coupling reaction. For instance, 2-chloropyrazine could be converted to ethyl pyrazine-2-carboxylate.

Activation for Nucleophilic Substitution: The next step would involve the introduction of a leaving group at the 5-position. This could be achieved through a halogenation reaction, for example, chlorination or bromination of the pyrazine ring, to yield a di-substituted intermediate like ethyl 5-chloropyrazine-2-carboxylate.

Introduction of the Ethoxy Group: Finally, the ethoxy group can be introduced via a nucleophilic aromatic substitution reaction, as described in section 2.1.1.1, by reacting the halogenated intermediate with an ethoxide source.

Total Synthesis Approaches to Complex Pyrazine Derivatives

The construction of the pyrazine core is often a critical step in the total synthesis of complex, biologically active molecules. Synthetic strategies frequently employ a late-stage formation of the aromatic ring, condensing two highly functionalized fragments to build the target molecule. This convergent approach is exemplified in the total synthesis of complex natural products like cephalostatin 1. nih.gov

In the synthesis of cephalostatin 1, a steroidal natural product with potent anticancer activity, the central pyrazine ring is formed by the heterodimerization of two distinct and complex steroidal units, referred to as the "western" and "eastern" fragments. nih.gov The key transformation involves a reaction between an α-azidoketone on one fragment and an α-aminomethyloxime on the other, which condenses to form the pyrazine nucleus, effectively stitching the two halves of the molecule together. nih.gov This strategy highlights the power of pyrazine-forming reactions to assemble intricate molecular architectures from advanced intermediates.

Another instructive example is the synthesis of the antiviral drug favipiravir. A reported route starts from commercially available 2-aminopyrazine (B29847) and proceeds through a multi-step sequence involving regioselective halogenations and palladium-catalyzed cyanation to construct the highly substituted pyrazine core. nih.gov Such syntheses demonstrate how simple pyrazine building blocks can be elaborated into more complex and pharmacologically relevant derivatives.

Table 1: Strategies in the Total Synthesis of Complex Pyrazine-Containing Molecules A summary of synthetic approaches for constructing complex molecules featuring a pyrazine core.

Target MoleculeKey StrategyPrecursorsReference
Cephalostatin 1Late-stage pyrazine-forming heterodimerization"Western" fragment (α-azidoketone) and "Eastern" fragment (α-aminomethyloxime) nih.gov
FavipiravirElaboration of a simple pyrazine starting material2-Aminopyrazine nih.gov
Alocasin ADouble Suzuki–Miyaura coupling2,5-Dibromopyrazine and 3-borylindole nih.gov

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances, are increasingly influencing the design of synthetic routes for pyrazine derivatives.

A significant advancement in green pyrazine synthesis is the development of solvent-free reaction conditions. Research has demonstrated a one-pot, pseudo four-component reaction to create substituted pyrazines from 2-hydroxy-1,2-diarylethanone derivatives and ammonium (B1175870) acetate (B1210297) under catalyst- and solvent-free conditions. thieme-connect.comresearchgate.net This method provides excellent yields and simplifies product isolation through simple filtration after the addition of water. thieme-connect.com

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, represents another powerful solvent-free technique. rsc.org While direct mechanochemical synthesis of the pyrazine core is an area of ongoing research, the methodology has been successfully applied to modify pyrazine derivatives, demonstrating its potential to reduce or eliminate the need for bulk solvents. rsc.org

Furthermore, the development of atom-economical catalytic systems provides an environmentally benign alternative to traditional methods. For instance, a manganese-catalyzed dehydrogenative coupling of 2-amino alcohols has been developed to produce 2,5-substituted pyrazines. nih.gov This process is highly efficient and sustainable, as it generates only hydrogen gas and water as byproducts. nih.gov

Table 2: Comparison of Green vs. Traditional Pyrazine Synthesis Methods An overview of different synthetic protocols, highlighting the advantages of green chemistry approaches.

MethodSolventsByproductsKey AdvantagesReferences
Traditional Condensation Often organic solvents (e.g., Toluene)Stoichiometric waste from oxidizing agentsWell-established, versatile nih.gov
Solvent-Free Reaction NoneWaterReduced waste, simplified workup, high yields thieme-connect.comresearchgate.net
Dehydrogenative Coupling Toluene (catalytic)H₂ and H₂OAtom-economical, sustainable, use of earth-abundant metal catalyst nih.gov

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of pyrazine derivatives, including the esterification of pyrazine carboxylic acids. iarconsortium.orgworldsresearchassociation.com

In one study, new ester derivatives of pyrazine carboxylic acid were synthesized by reacting the corresponding acids with alcohols under microwave irradiation, using sulfuric acid as a catalyst. iarconsortium.orgworldsresearchassociation.com This method significantly reduces the reaction time to mere minutes, showcasing a dramatic improvement in efficiency. iarconsortium.org

More advanced applications involve the use of microwave irradiation in combination with other green chemistry principles. For example, researchers have reported the rapid synthesis of poly(hydroxyalkyl)pyrazines in reactive eutectic media—a type of green solvent—under microwave conditions. researchgate.net This innovative approach not only benefits from the rapid heating provided by microwaves but also utilizes an environmentally friendly reaction medium, leading to unprecedented reaction rates and better atom economy. researchgate.net The use of microwave chemistry has been shown to be a reproducible and efficient method for generating libraries of pyrazine compounds. mdpi.com

Table 3: Impact of Microwave Irradiation on Pyrazine Ester Synthesis A comparison of reaction times and outcomes for the synthesis of pyrazine derivatives using conventional heating versus microwave assistance.

Reaction TypeHeating MethodReaction TimeYieldReference
Esterification of Pyrazine Carboxylic AcidConventional Reflux30 minutesNot specified iarconsortium.org
Esterification of Pyrazine Carboxylic AcidMicrowave (120W)10 minutesGood iarconsortium.org
Synthesis of Poly(hydroxyalkyl)pyrazinesConventional HeatingHoursModerate researchgate.net
Synthesis of Poly(hydroxyalkyl)pyrazinesMicrowave in Eutectic MediaMinutesHigh researchgate.net

Mechanistic Organic Chemistry and Reactivity Profile of Ethyl 5 Ethoxypyrazine 2 Carboxylate

Hydrolytic Transformations of the Carboxylate Ester

The ester functional group in ethyl 5-ethoxypyrazine-2-carboxylate is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

In the presence of a strong acid and water, this compound can undergo hydrolysis to form 5-ethoxypyrazine-2-carboxylic acid and ethanol (B145695). The reaction is reversible and its mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, subsequent proton transfers, and finally the elimination of ethanol.

The equilibrium nature of this reaction means that an excess of water is typically required to drive the reaction to completion. The reaction rate is dependent on the concentration of both the hydronium ion and the ester.

Table 1: Typical Conditions for Acid-Catalyzed Ester Hydrolysis

ParameterCondition
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl)
Solvent Aqueous media, often with a co-solvent like THF or dioxane
Temperature Typically elevated temperatures (reflux)
Reactant Ratio Excess water to drive the equilibrium

The hydrolysis of this compound is more commonly and efficiently achieved under basic conditions, a process known as saponification. This reaction is essentially irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. The ethoxide, being a strong base, then deprotonates the newly formed carboxylic acid.

An acidic workup is necessary in a subsequent step to protonate the carboxylate salt and isolate the neutral 5-ethoxypyrazine-2-carboxylic acid. The use of lithium hydroxide in water has been reported as an efficient and environmentally friendly method for the hydrolysis of similar pyrazine (B50134) esters. researchgate.netjocpr.com

Table 2: General Conditions for Base-Promoted Saponification

ParameterCondition
Reagent Strong bases (e.g., NaOH, KOH, LiOH)
Solvent Aqueous or alcoholic solutions
Temperature Room temperature to reflux, depending on the substrate
Workup Acidification with a strong acid (e.g., HCl)

Alkylation and Acylation Reactions on the Pyrazine Core

The pyrazine ring is an electron-deficient heterocycle, which generally makes it less susceptible to electrophilic substitution reactions compared to benzene (B151609). However, reactions such as alkylation and acylation can be achieved under specific conditions, often involving organometallic reagents or radical pathways. acs.orgresearchgate.netacs.org The presence of the ethoxy and carboxylate substituents on the ring will influence the regioselectivity of these reactions. The ethoxy group is an electron-donating group, which can activate the ring towards electrophilic attack, while the ethyl carboxylate group is electron-withdrawing.

Direct C-H alkylation of pyrazine derivatives has been achieved through various methods, including metallation followed by reaction with an electrophile, and radical addition reactions. researchgate.net Acylation of pyrazines can also be performed, often requiring reactive acylating agents and specific catalysts. acs.org

Nucleophilic Reactivity at the Ester Carbonyl

The carbonyl carbon of the ester group in this compound is electrophilic and thus a key site for nucleophilic attack.

Grignard reagents (R-MgX) are potent nucleophiles that readily react with esters. masterorganicchemistry.com The reaction of this compound with a Grignard reagent is expected to proceed via a double addition mechanism. masterorganicchemistry.com The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone. This newly formed ketone is also highly reactive towards the Grignard reagent and rapidly reacts with a second equivalent to form a tertiary alcohol after an aqueous workup. masterorganicchemistry.com

The regioselective addition of Grignard reagents to N-acylpyrazinium salts, which are derivatives of pyrazines, has been shown to yield substituted 1,2-dihydropyrazines. nih.gov This suggests that the pyrazine core itself can be reactive towards such organometallic reagents under certain conditions.

Table 3: Expected Products from Grignard Reactions

Grignard Reagent (R-MgX)Expected Tertiary Alcohol Product (after workup)
Methylmagnesium bromide (CH₃MgBr)2-(5-ethoxypyrazin-2-yl)propan-2-ol
Phenylmagnesium bromide (C₆H₅MgBr)(5-ethoxypyrazin-2-yl)diphenylmethanol
Ethylmagnesium bromide (CH₃CH₂MgBr)3-(5-ethoxypyrazin-2-yl)pentan-3-ol

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the corresponding primary alcohol, (5-ethoxypyrazin-2-yl)methanol. harvard.edu This reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol. Lithium borohydride (B1222165) (LiBH₄) is also a common reagent for the selective reduction of esters to alcohols. harvard.edu

The partial reduction of the ester to the corresponding aldehyde, 5-ethoxypyrazine-2-carbaldehyde, is a more challenging transformation. It requires the use of milder and more sterically hindered reducing agents, such as diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. The reaction mechanism with DIBAL-H involves the formation of a stable tetrahedral intermediate which does not collapse to the aldehyde until the acidic workup.

Table 4: Reduction Products with Various Reducing Agents

Reducing AgentProduct
Lithium aluminum hydride (LiAlH₄)(5-ethoxypyrazin-2-yl)methanol
Lithium borohydride (LiBH₄)(5-ethoxypyrazin-2-yl)methanol
Diisobutylaluminium hydride (DIBAL-H) (at low temp.)5-ethoxypyrazine-2-carbaldehyde

Investigating Electronic and Steric Effects on Reaction Outcomes

The reactivity of this compound is governed by the interplay of electronic and steric effects originating from its constituent functional groups and the inherent properties of the pyrazine ring. The pyrazine core is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency, or π-deficient nature, generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.

The substituents on the pyrazine ring, the ethoxy (-OEt) group at the C5 position and the ethyl carboxylate (-COOEt) group at the C2 position, further modulate this reactivity. The ethoxy group is an electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This donation of electron density to the ring can partially counteract the electron-deficient nature of the pyrazine core, particularly at the ortho and para positions relative to the ethoxy group. Conversely, the ethyl carboxylate group is a strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect), further increasing the electron deficiency of the pyrazine ring.

The interplay of these electronic effects dictates the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for electron-deficient heterocycles. The presence of the strong electron-withdrawing carboxylate group significantly activates the pyrazine ring for such reactions. Nucleophilic attack is most likely to occur at the carbon atoms bearing a leaving group, with the rate being enhanced by the presence of EWGs that can stabilize the negatively charged Meisenheimer intermediate.

Steric hindrance also plays a crucial role in determining reaction outcomes. The ethoxy and ethyl carboxylate groups, while not excessively bulky, can hinder the approach of nucleophiles or electrophiles to adjacent positions on the pyrazine ring. For reactions involving the ester functionality, such as hydrolysis or amidation, the steric bulk of both the ethoxy group on the ring and the ethyl group of the ester can influence the rate of reaction.

The following table summarizes the predicted electronic and steric effects on various potential reactions of this compound.

Reaction TypeReagents/ConditionsPredicted Major Product(s)Electronic EffectsSteric Effects
Ester Hydrolysis Aqueous base (e.g., NaOH), heat5-Ethoxypyrazine-2-carboxylic acidThe electron-withdrawing nature of the pyrazine ring and the carboxylate group facilitates nucleophilic attack at the carbonyl carbon.Minimal steric hindrance at the ester carbonyl from the pyrazine ring.
Amidation Amine (e.g., R-NH2), heatN-substituted 5-ethoxypyrazine-2-carboxamideSimilar to hydrolysis, the electrophilicity of the carbonyl carbon is enhanced by the pyrazine ring.The steric bulk of the incoming amine can affect the reaction rate.
Nucleophilic Aromatic Substitution (at a hypothetical leaving group at C3 or C6) Strong nucleophile (e.g., NaOMe)Substitution productThe electron-withdrawing carboxylate group activates the ring for SNAr. The electron-donating ethoxy group may have a deactivating effect depending on the position of the leaving group.The ethoxy and ethyl carboxylate groups can sterically hinder attack at adjacent positions.

Derivatization Pathways for Chemical Library Development

This compound serves as a versatile scaffold for the development of chemical libraries due to the presence of multiple reactive sites: the ester, the ether, and the pyrazine ring itself. These sites allow for a variety of derivatization reactions, leading to a diverse set of compounds for screening in drug discovery and materials science.

One of the most straightforward derivatization pathways involves the modification of the ethyl carboxylate group. This can be readily achieved through hydrolysis to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to generate a library of amides. Alternatively, the ester can be directly converted to amides via aminolysis. Reduction of the ester functionality using reducing agents like lithium aluminum hydride would yield the corresponding primary alcohol, (5-ethoxypyrazin-2-yl)methanol, which can be further functionalized through etherification or esterification reactions.

The pyrazine ring itself offers opportunities for derivatization, primarily through nucleophilic aromatic substitution if a suitable leaving group is present or can be introduced. For instance, if a halogen were installed at the C3 or C6 position, it could be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted pyrazines.

The ethoxy group is generally less reactive but could potentially be cleaved under harsh conditions to reveal a hydroxyl group, which could then be used for further functionalization.

Below is a table outlining potential derivatization pathways for this compound for the purpose of chemical library synthesis.

Scaffold PositionReaction TypeReagentsResulting Functional GroupPotential for Diversity
C2-Ester HydrolysisNaOH (aq)Carboxylic AcidHigh (via subsequent amide coupling)
C2-Ester AmidationR-NH2AmideHigh (diverse amines can be used)
C2-Ester ReductionLiAlH4Primary AlcoholModerate (further functionalization required)
C2-Ester Grignard ReactionR-MgBrTertiary AlcoholHigh (diverse Grignard reagents can be used)
Pyrazine Ring (hypothetical halogen at C3/C6) Nucleophilic Aromatic SubstitutionNu-H (e.g., R-NH2, R-OH, R-SH)Substituted PyrazineHigh (diverse nucleophiles can be used)

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the generation of focused or diverse chemical libraries for various applications.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial arrangement of atoms. For a compound like Ethyl 5-ethoxypyrazine-2-carboxylate, a full suite of NMR experiments would be required for complete structural assignment.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments performed. It would provide crucial data on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyrazine (B50134) ring, the ethoxy group, and the ethyl ester moiety. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet), and coupling constants (J) would allow for the precise assignment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Pyrazine-H δ 8.0-9.0 Singlet 1H
Pyrazine-H δ 8.0-9.0 Singlet 1H
O-CH₂ (Ethoxy) δ 4.2-4.6 Quartet 2H
O-CH₂ (Ester) δ 4.2-4.6 Quartet 2H
CH₃ (Ethoxy) δ 1.3-1.6 Triplet 3H
CH₃ (Ester) δ 1.3-1.6 Triplet 3H

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. For instance, the carbonyl carbon of the ester group would appear significantly downfield (at a higher ppm value) compared to the aliphatic carbons of the ethyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ester) δ 160-170
Pyrazine-C (quaternary) δ 140-160
Pyrazine-C (CH) δ 130-150
O-CH₂ (Ethoxy) δ 60-70
O-CH₂ (Ester) δ 60-70
CH₃ (Ethoxy) δ 10-20
CH₃ (Ester) δ 10-20

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing which protons are adjacent to each other. For example, it would show a correlation between the methylene (B1212753) and methyl protons of the ethoxy and ethyl ester groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be critical in establishing the connectivity between the pyrazine ring, the ethoxy group, and the ethyl carboxylate group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This would, in turn, allow for the unambiguous determination of its elemental formula (C₉H₁₂N₂O₃). Predicted mass spectrometry data suggests a monoisotopic mass of 196.0848 Da. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 197.09208
[M+Na]⁺ 219.07402
[M-H]⁻ 195.07752

Source: PubChem CID 66869685 uni.lu

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to generate product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely be initiated at the ester and ether functional groups. Common fragmentation pathways for similar structures often involve the loss of small neutral molecules such as ethylene (B1197577) (from the ethoxy group), ethanol (B145695), or carbon monoxide. A detailed analysis of these fragmentation pathways would provide confirmatory evidence for the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), are powerful techniques for the separation, detection, and identification of individual components within a mixture, as well as for the structural elucidation of isolated compounds.

In the analysis of this compound, LC-MS would be employed to determine its retention time, a characteristic property under specific chromatographic conditions, and to obtain its mass-to-charge ratio (m/z). High-resolution mass spectrometry, often coupled with UPLC, provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

Table 1: Predicted LC-MS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 197.09208
[M+Na]⁺ 219.07402
[M-H]⁻ 195.07752
[M+NH₄]⁺ 214.11862
[M+K]⁺ 235.04796

Data sourced from PubChem CID 66869685. uni.lu

UPLC-MS/MS analysis would involve the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions would generate a characteristic fragmentation pattern, providing detailed structural information about the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations within a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FTIR spectrum is expected to exhibit characteristic peaks for the C=O stretch of the ester, the C-O stretches of the ester and ether groups, the C=N and C=C stretching vibrations of the pyrazine ring, and the C-H stretches of the ethyl and ethoxy groups. While an experimental spectrum for the title compound is not available, a general correlation of expected vibrational frequencies is provided in Table 2.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 3000 - 2850
C=O stretch (ester) 1750 - 1735
C=N and C=C stretch (pyrazine ring) 1600 - 1450

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. For this compound, GC-MS would be instrumental in assessing its purity by separating it from any volatile impurities. The mass spectrometer would then provide a mass spectrum of the pure compound, which includes its molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation. Pyrazine derivatives are frequently analyzed by GC-MS in the context of flavor and fragrance chemistry due to their volatility.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Ethoxypyrazine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 5-ethoxypyrazine-2-carboxylate, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the reactive nature of different parts of the molecule.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to solve the electronic structure of molecules. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for organic molecules, including pyrazine (B50134) derivatives. brieflands.comnih.govbendola.com For this compound, DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic properties.

The key outputs from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. bendola.com Based on studies of similar pyrazine carboxamide derivatives, the HOMO of this compound is expected to be localized primarily on the electron-rich pyrazine ring and the oxygen atom of the ethoxy group, while the LUMO would likely be distributed over the electron-deficient pyrazine ring and the carbonyl group of the ester.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.8 eV Indicates electron-accepting capability
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability

Note: The values in this table are illustrative and based on typical DFT results for analogous pyrazine derivatives.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carbonyl and ethoxy groups, as these are the most electronegative atoms with lone pairs of electrons. brieflands.comnih.gov Conversely, the regions of positive potential (blue) would likely be found around the hydrogen atoms. Such a map provides a clear visual guide to the molecule's reactivity.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the ethyl ester and ethoxy groups in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. nih.gov This is typically done by performing a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of the rotation around specific dihedral angles (e.g., the C-C-O-C bonds of the ester and ether groups).

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying the transition states that connect reactants to products. For this compound, several reactions could be of interest, such as the hydrolysis of the ester group or nucleophilic aromatic substitution on the pyrazine ring.

Using DFT, the potential energy surface for a proposed reaction can be mapped out. This involves locating the optimized geometries of the reactants, products, and, most importantly, the transition state. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This type of analysis provides invaluable insights into the feasibility and kinetics of a chemical reaction at the molecular level.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. chem-soc.sinih.gov While a specific QSRR model for this compound is not available, one could be developed for a series of related pyrazine carboxylates.

The process would involve synthesizing a library of analogous compounds and measuring their reactivity for a specific reaction (e.g., the rate of hydrolysis). A wide range of molecular descriptors for each compound would then be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological. Multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates a subset of these descriptors to the observed reactivity. chem-soc.si Such a model can be used to predict the reactivity of new, unsynthesized compounds and to gain insight into the structural features that govern reactivity.

Table 2: Example Descriptors for a QSRR Model of Pyrazine Derivatives (Hypothetical)

Descriptor Type Description
logP Lipophilicity Partition coefficient between octanol (B41247) and water
E_HOMO Electronic Energy of the Highest Occupied Molecular Orbital
E_LUMO Electronic Energy of the Lowest Unoccupied Molecular Orbital
V_mol Steric Molecular volume

Spectroscopic Data Prediction and Validation with Experimental Results

Computational methods can accurately predict various types of spectroscopic data, which can be invaluable for structure elucidation and for validating the computational model itself.

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. nih.gov The calculated chemical shifts are then compared to experimentally obtained spectra. A good correlation between the predicted and experimental spectra provides confidence in the computed molecular structure.

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed. These calculations help in the assignment of the vibrational modes observed in the experimental spectra. rsc.org It is standard practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Finally, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). rsc.org This method provides information about the excitation energies and oscillator strengths of the electronic transitions, allowing for a direct comparison with the experimental absorption spectrum. The validation of these predicted spectroscopic data against experimental results is a critical step in ensuring the reliability of the computational models used.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Pyrazine Derivative (Illustrative)

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (pyrazine H) δ 8.7-9.2 ppm δ 8.6-9.1 ppm
¹³C NMR (C=O) δ 165 ppm δ 164 ppm
IR (C=O stretch) 1750 cm⁻¹ (scaled) 1735 cm⁻¹

Note: The values in this table are for illustrative purposes to demonstrate the typical agreement between predicted and experimental data for similar compounds.

Strategic Applications in Complex Chemical Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Substituted Pyrazine (B50134) Derivatives

Ethyl 5-ethoxypyrazine-2-carboxylate serves as a pivotal starting material for the synthesis of a wide range of substituted pyrazine derivatives. The ester and ethoxy functionalities on the pyrazine ring offer multiple sites for chemical modification, allowing for the introduction of diverse substituents and the construction of molecules with tailored properties.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to a variety of other functional groups. For instance, the carboxylic acid can be transformed into an acyl chloride, which is a highly reactive intermediate for the synthesis of amides and other acyl derivatives. The reaction of the acyl chloride with various amines leads to the formation of pyrazine-2-carboxamides with a range of substituents. This amide-bond forming reaction is a common strategy in the synthesis of biologically active molecules. acs.org

Furthermore, the ethoxy group at the 5-position can be a site for nucleophilic aromatic substitution, although the electron-donating nature of the alkoxy group makes it less facile than with a leaving group like a halogen. However, under specific conditions, this group can be displaced to introduce other functionalities. More commonly, the pyrazine ring itself can undergo transformations. For example, pyrazine derivatives are known to participate in various coupling reactions, such as the Suzuki cross-coupling, which allows for the introduction of aryl or heteroaryl groups onto the pyrazine core. mdpi.comresearchgate.net

The general synthetic utility is summarized in the table below, illustrating the transformation of the functional groups of this compound.

Starting Material Functional GroupReagent/ConditionProduct Functional Group
Ethyl ester1. NaOH, H₂O, Heat2. H₃O⁺Carboxylic acid
Ethyl ester1. LiAlH₄2. H₂OPrimary alcohol
Carboxylic acid (from hydrolysis)SOCl₂ or (COCl)₂Acyl chloride
Acyl chlorideR-NH₂Amide

Intermediate in the Construction of Fused Heterocyclic Systems (e.g., Quinoxalines)

The pyrazine ring of this compound can serve as a precursor for the construction of fused heterocyclic systems, such as quinoxalines. Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. mdpi.com The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.

While direct conversion of this compound to a quinoxaline (B1680401) is not a standard transformation, it can be envisioned as a precursor to a key intermediate. For instance, the pyrazine ring could be cleaved under specific reductive or oxidative conditions to yield a 1,2-dicarbonyl or a related synthon. This intermediate could then be reacted with a substituted o-phenylenediamine (B120857) to form a quinoxaline derivative. The substituents on the resulting quinoxaline would be determined by the substituents on the starting pyrazine and the o-phenylenediamine.

A plausible, though not explicitly documented, synthetic pathway could involve the following conceptual steps:

StepTransformationReactantsProduct
1Ring opening of the pyrazineOxidative or reductive cleavage1,2-dicarbonyl intermediate
2Condensation1,2-dicarbonyl intermediate, substituted o-phenylenediamineSubstituted quinoxaline

Precursor for the Development of Pyrazine-Based Ligands and Coordination Complexes

The nitrogen atoms in the pyrazine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows the molecule to act as a ligand in the formation of coordination complexes. Current time information in Jakarta, ID. The presence of the ester and ethoxy groups can modulate the electronic properties of the pyrazine ring, thereby influencing the coordination behavior and the properties of the resulting metal complexes.

The ester group can be modified to introduce additional coordinating atoms, leading to the formation of multidentate ligands. For example, hydrolysis of the ester to the carboxylic acid, followed by amidation with an appropriate amine containing other donor atoms (e.g., pyridine (B92270), imidazole), can generate ligands capable of forming stable chelate rings with metal ions. These pyrazine-based ligands can be used to synthesize coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. researchgate.net

The synthesis of a bidentate ligand from this compound could be conceptualized as follows:

StepReactionReagentsIntermediate/Product
1HydrolysisNaOH, H₂O5-ethoxypyrazine-2-carboxylic acid
2AmidationSOCl₂, then 2-aminopyridineN-(pyridin-2-yl)-5-ethoxypyrazine-2-carboxamide (a bidentate ligand)
3ComplexationMetal salt (e.g., CuCl₂)[Cu(L)₂Cl₂] complex

Application in Advanced Organic Transformations and Methodology Development

This compound can be utilized as a substrate in the development of new synthetic methodologies and advanced organic transformations. The electron-deficient nature of the pyrazine ring makes it susceptible to certain types of reactions, while the substituents provide handles for further functionalization.

For instance, the pyrazine core can undergo C-H functionalization, a modern and efficient method for the introduction of new bonds. nih.gov While challenging on electron-poor heterocycles, successful C-H activation would allow for the direct introduction of various functional groups without the need for pre-functionalization. Additionally, the pyrazine ring can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures.

The development of novel transformations on the pyrazine scaffold is an active area of research, and this compound represents a valuable starting point for such investigations. Its well-defined substitution pattern allows for the systematic study of reaction mechanisms and the exploration of the reactivity of the pyrazine ring.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-ethoxypyrazine-2-carboxylate, and what key reaction conditions influence yield?

this compound can be synthesized via cyclocondensation or esterification. A typical method involves reacting pyrazine derivatives with ethylating agents under nucleophilic conditions. For example, cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives can yield pyrazole intermediates, which are further functionalized . Reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., acid/base catalysts) critically influence yield. Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) is a key step for carboxylate formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR confirm molecular structure by identifying ethoxy (-OCH2_2CH3_3) and carboxylate (-COO-) groups.
  • IR : Stretching frequencies for C=O (∼1700 cm1^{-1}) and C-O (∼1250 cm^{-1) validate ester functionality.
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen bonding. SHELX is robust for handling high-resolution data and twinning, common in heterocyclic compounds .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid long-term storage due to potential hazardous byproduct formation .
  • Disposal : Follow federal/state regulations for organic waste. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound through experimental design?

  • Design of Experiments (DOE) : Use factorial designs to test variables like temperature, solvent (e.g., ethanol vs. DMF), and catalyst concentration. For example, increasing DMF-DMA stoichiometry (1.2–1.5 equiv) may improve cyclocondensation efficiency .
  • Reagent Purity : Ensure anhydrous conditions for ethylation steps to minimize side reactions.
  • In-line Monitoring : Employ techniques like TLC or HPLC to track reaction progress and isolate intermediates .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental spectral data for this compound?

  • Multi-Technique Validation : Cross-verify NMR/IR data with SCXRD to confirm structural assignments. For example, SCXRD can resolve ambiguities in proton environments predicted by DFT calculations .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to clarify pyrazine ring dynamics in NMR spectra.
  • Spectral Simulation : Tools like Gaussian or ACD/Labs simulate spectra for direct comparison with experimental data .

Q. How should crystallographic data for this compound be processed to address challenges such as twinning or low-resolution diffraction?

  • Data Collection : Use synchrotron radiation for low-resolution crystals to enhance signal-to-noise ratios.
  • Software Tools : SHELXD (for phase solution) and SHELXL (for refinement) are effective for twinned crystals. Apply TWINLAW commands in SHELXL to model twin domains .
  • Validation : Check data with PLATON or CCDC tools to identify missed symmetry elements or disorder .

Methodological Notes

  • Synthesis Optimization : Prioritize solvent selection and reagent purity to minimize byproducts .
  • Structural Analysis : Combine SCXRD with spectroscopic methods to address stereochemical ambiguities .
  • Safety Protocols : Adhere to OSHA guidelines for hazardous organic compound handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-ethoxypyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-ethoxypyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.